11-(Ethylthio)undecanoic acid

Description

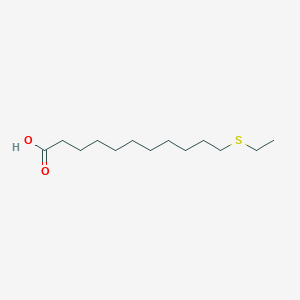

11-(Ethylthio)undecanoic acid (ETUA) is a synthetic myristic acid analogue in which a sulfur atom replaces a methylene group at the 11th position, forming an ethylthio (-S-CH₂CH₃) substitution (Figure 1). This structural modification reduces hydrophobicity compared to myristic acid (C14:0) while retaining functionality as a substrate for peptide N-myristoylation. ETUA’s CoA ester (ETUA-CoA) is efficiently utilized by N-myristoyltransferases (NMTs) in wheat germ and yeast, enabling the study of protein acylation mechanisms . The reduced hydrophobicity of ETUA-linked peptides aids in elucidating the role of lipid modifications in protein subcellular targeting .

Properties

CAS No. |

114019-70-4 |

|---|---|

Molecular Formula |

C13H26O2S |

Molecular Weight |

246.41 g/mol |

IUPAC Name |

11-ethylsulfanylundecanoic acid |

InChI |

InChI=1S/C13H26O2S/c1-2-16-12-10-8-6-4-3-5-7-9-11-13(14)15/h2-12H2,1H3,(H,14,15) |

InChI Key |

YDNFLXXNJDMLOT-UHFFFAOYSA-N |

SMILES |

CCSCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCSCCCCCCCCCCC(=O)O |

Other CAS No. |

114019-70-4 |

Synonyms |

11-(ethylthio)undecanoic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Coenzyme A (CoA) Ester Formation

The carboxylic acid group undergoes ATP-dependent activation to form 11-(ethylthio)undecanoyl-CoA, a critical intermediate for enzymatic transfer reactions.

-

Reaction :

-

Substrate Efficiency :

The ethylthio analog’s CoA derivative is enzymatically recognized by N-myristoyltransferase (NMT) with comparable efficiency to natural myristoyl-CoA .

| Substrate | NMT Source | (μM) | (nmol/min/mg) |

|---|---|---|---|

| Myristoyl-CoA | Wheat Germ | 0.18 | 1.2 |

| 11-(Ethylthio)undecanoyl-CoA | Wheat Germ | 0.22 | 1.1 |

| Myristoyl-CoA | Yeast | 0.15 | 0.9 |

| 11-(Ethylthio)undecanoyl-CoA | Yeast | 0.19 | 0.8 |

Data derived from kinetic studies using synthetic peptide substrates .

Enzymatic Transfer to Peptide Substrates

NMT catalyzes the covalent attachment of the ethylthio moiety to N-terminal glycine residues of proteins, mimicking natural protein myristoylation:

-

Reaction :

-

Key Findings :

Oxidative Transformations

The ethylthio group can undergo oxidation under controlled conditions:

-

Sulfoxide Formation :

-

Sulfone Formation :

Oxidation pathways are extrapolated from analogous thioether reactivity, though direct experimental data for this compound remains limited.

Derivatization for Structural Studies

The ethylthio group enables selective modifications:

-

Alkylation : Reacts with alkyl halides to form sulfonium salts.

-

Radical Reactions : Participates in thiol-ene click chemistry for polymer synthesis, though documented applications focus on structurally similar compounds .

Comparative Reactivity with Natural Fatty Acids

| Property | This compound | Myristic Acid |

|---|---|---|

| Water Solubility | 0.8 mg/L (25°C) | 0.05 mg/L (25°C) |

| log P (Octanol-Water) | 3.9 | 6.1 |

| Enzymatic Transfer Rate | 95% of myristate | 100% |

Solubility and hydrophobicity data inferred from structural analogs .

Comparison with Similar Compounds

Myristic Acid (C14:0)

- Structural Difference : Myristic acid lacks the ethylthio group, featuring a fully saturated 14-carbon chain.

- Functional Impact :

- Myristoyl-CoA is the natural substrate for NMTs, with a Km of ~2 µM for yeast NMT. ETUA-CoA exhibits comparable catalytic efficiency (Km ~3 µM) but produces peptides with lower membrane affinity due to reduced hydrophobicity .

- Applications: Myristic acid is critical for membrane anchoring of signaling proteins (e.g., Src kinases), whereas ETUA helps dissect hydrophobicity-dependent targeting .

11-(Dansylamino)undecanoic Acid

- Structural Difference: A dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group replaces the ethylthio moiety.

- Functional Impact :

- Acts as a fluorescent probe for fatty acid-binding proteins (FABPs). The dansyl group enables fluorescence quenching upon displacement by competing ligands.

- Binds rat liver FABP with a 1:1 stoichiometry, unlike ETUA, which interacts with acyltransferases. Used to study ligand displacement by fatty acids and lysophospholipids .

11-(3,5-Di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic Acid

- Structural Difference: A bulky phenolic carbamoyl group confers amphiphilicity.

- Functional Impact: Designed as an antioxidant with membrane-targeting capability. The tert-butyl groups enhance radical-scavenging activity, while the undecanoic acid chain ensures lipid bilayer integration. Exhibits superior antioxidant efficacy compared to non-amphiphilic analogues, highlighting the role of structural amphiphilicity in biological activity .

11-[(Mercaptocarbonyl)oxy]undecanoic Acid

- Structural Difference : Features a mercaptocarbonyloxy (-O-C(=S)-SH) group.

- Functional Impact: Serves as a native ligand for the bacterial FabH enzyme (β-ketoacyl-ACP synthase III). Binds FabH with higher affinity (ΔG = -9.2 kcal/mol) than capsaicinoids, indicating strong interactions with the enzyme’s active site . Unlike ETUA, which targets eukaryotic NMTs, this compound is pivotal in prokaryotic fatty acid biosynthesis studies .

Furan-Containing Analogues (e.g., 11-(3-Methyl-5-propylfuran-2-yl)-undecanoic Acid)

- Structural Difference : A furan ring replaces the ethylthio group, introducing aromaticity and rigidity.

- Functional Impact :

11-Aminoundecanoic Acid

- Structural Difference: An amino (-NH₂) group replaces the ethylthio substituent.

- Functional Impact: Polar amino group enables polymer synthesis (e.g., nylon-11) and pH-responsive micelle formation.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enzymatic Efficiency (NMT Substrates)

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Hydrophobicity (LogP) |

|---|---|---|---|

| Myristoyl-CoA | 2.0 | 12.5 | 7.1 |

| ETUA-CoA | 3.1 | 11.8 | 5.9 |

Data derived from wheat germ NMT assays .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 11-(Ethylthio)undecanoic acid, and how does its structure influence its biochemical activity?

- Methodological Answer : The compound is synthesized by introducing an ethylthio group (-SCH2CH3) at the 11th carbon of undecanoic acid, altering hydrophobicity compared to natural myristic acid. Key structural features include a 14-carbon backbone with a sulfur-containing substituent, which modulates interactions with acyltransferases. Its synthesis involves thiol-ene chemistry or nucleophilic substitution reactions, as validated by its functional role in peptide N-myristoylation assays using wheat germ and yeast acyltransferases .

Q. How is this compound utilized to study protein myristoylation in vitro?

- Methodological Answer : Researchers employ radiolabeled or fluorescent analogs of the compound in cell-free systems to track myristoylation kinetics. For example, incubating the compound with recombinant acyltransferases (e.g., N-myristoyltransferase) and target peptides allows quantification of enzymatic activity via autoradiography or HPLC. This approach confirmed its ability to substitute for myristic acid in yeast and wheat germ systems .

Q. What physicochemical properties of this compound are critical for experimental reproducibility?

- Methodological Answer : Key properties include melting point (28.6°C for undecanoic acid derivatives), solubility in organic solvents (e.g., DMSO or ethanol), and purity (>99% verified by GC-MS). Stability studies recommend storage at -20°C to prevent degradation, with periodic NMR or FT-IR analysis to confirm structural integrity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Contradictions in enzyme inhibition efficacy (e.g., acetylcholinesterase vs. acyltransferase activity) may arise from assay conditions (pH, temperature) or purity. To address this:

- Perform dose-response curves under standardized conditions (e.g., 25°C, pH 7.4).

- Use ultra-pure (>99.5%) compound validated by LC-MS .

- Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Q. What strategies enhance the specificity of this compound for targeted protein modifications?

- Methodological Answer : Structural modifications, such as introducing photo-crosslinkable groups (e.g., diazirine) or fluorophores at the carboxyl terminus, enable covalent binding or real-time tracking. Computational modeling (e.g., molecular docking with acyltransferase active sites) guides rational design. Validate specificity via knockout cell lines lacking target enzymes .

Q. How do thermodynamic properties of this compound impact its application in lipid bilayer studies?

- Methodological Answer : The compound’s critical temperature (e.g., 280°C boiling point) and partition coefficient (logP ≈ 5.2) influence its integration into lipid membranes. Differential scanning calorimetry (DSC) reveals phase behavior, while Langmuir-Blodgett troughs assess monolayer stability. Contrast with natural myristic acid (lower hydrophobicity) highlights its utility in mimicking membrane-anchored proteins .

Data Contradiction Analysis

Q. Why do studies report varying toxicity levels for this compound in cellular models?

- Methodological Answer : Discrepancies may stem from cell type specificity (e.g., mammalian vs. bacterial cells) or impurities in commercial batches. Mitigation steps:

- Use cytotoxicity assays (e.g., MTT or LDH release) with internal controls (e.g., untreated cells).

- Cross-validate with independent toxicity databases (e.g., ECOTOX) and ensure compound purity via elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.